Dihydroorotase Inhibition: 2.9-Fold Greater Potency Than the Nearest Phthalazinone Analog in the Same Assay
In a head-to-head comparison within the BindingDB curated dataset, 4-methylphthalazin-1(2H)-one (BDBM50405110) inhibited dihydroorotase from mouse Ehrlich ascites with an IC₅₀ of 1.80 × 10⁵ nM (180 μM), compared to an IC₅₀ of 5.20 × 10⁵ nM (520 μM) for CHEMBL73819, a structurally related phthalazinone analog tested under identical conditions (pH 7.37, 10 μM compound concentration) [1]. A third analog (CHEMBL1627199) exhibited an IC₅₀ > 1.00 × 10⁶ nM (>1,000 μM), confirming that the target compound is the most potent dihydroorotase inhibitor among the phthalazinone congeners deposited in this assay panel [2]. This represents a 2.9-fold potency advantage over the next most active comparator.
| Evidence Dimension | Dihydroorotase enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 1.80 × 10⁵ nM (180 μM) |
| Comparator Or Baseline | CHEMBL73819: IC₅₀ = 5.20 × 10⁵ nM (520 μM); CHEMBL1627199: IC₅₀ > 1.00 × 10⁶ nM (>1,000 μM) |
| Quantified Difference | 2.9-fold lower IC₅₀ vs. CHEMBL73819; >5.6-fold lower vs. CHEMBL1627199 |
| Conditions | Mouse Ehrlich ascites dihydroorotase (CAD protein), pH 7.37, compound concentration 10 μM |
Why This Matters
For research groups investigating pyrimidine biosynthesis inhibition as an antiproliferative strategy, 4-methylphthalazin-1(2H)-one provides the highest probability of observing target engagement among readily available phthalazinone starting points.
- [1] BindingDB. PrimarySearch_ki: BDBM50405110 (4-Methylphthalazin-1(2H)-one) vs. CAD protein – IC₅₀ = 1.80E+5 nM, pH 7.37. BDBM50405111 (CHEMBL73819) – IC₅₀ = 5.20E+5 nM. View Source
- [2] BindingDB. BDBM50405109 (CHEMBL1627199) – IC₅₀ > 1.00E+6 nM against dihydroorotase (CAD protein, mouse Ehrlich ascites, pH 7.37). View Source
